molecular formula C9H7FN2O3S B12097858 2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-

2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-

Cat. No.: B12097858
M. Wt: 242.23 g/mol
InChI Key: VRXUHTITZHFUDD-UHFFFAOYSA-N
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Description

The compound 2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro- is a nitro-substituted indole derivative featuring a unique combination of functional groups:

  • 7-Fluoro substituent: Enhances electron-withdrawing effects and metabolic stability.
  • 4-Nitro group: Contributes to electrophilic reactivity and may influence biological activity.

This structure is analogous to pharmacologically active indole derivatives, such as those synthesized by Singh and Nagpal, which exhibit fungicidal and bactericidal properties . The methylthio and nitro groups are critical for modulating interactions with biological targets, as seen in related indole-2,3-dione complexes .

Properties

Molecular Formula

C9H7FN2O3S

Molecular Weight

242.23 g/mol

IUPAC Name

7-fluoro-3-methylsulfanyl-4-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H7FN2O3S/c1-16-8-6-5(12(14)15)3-2-4(10)7(6)11-9(8)13/h2-3,8H,1H3,(H,11,13)

InChI Key

VRXUHTITZHFUDD-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=C(C=CC(=C2NC1=O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Data:

PropertyValueSource
Melting Point188–190°C
Molecular FormulaC₈H₆FNO
Boiling Point297.9±40.0°C at 760 mmHg

A novel approach employs fluorinated acetic acids as acylating agents. 4-Nitroindole is subjected to Friedel–Crafts fluoroacetylation using trifluoroacetic acid (TFA) and phosphorus oxychloride (POCl₃), generating 3-trifluoroacetyl-4-nitroindole . Reductive cyclization with hydrogen gas and palladium-on-carbon (Pd/C) in methanol converts the acetyl group into a ketone, forming 4-nitroindolin-2-one . Subsequent fluorination at position 7 is achieved via electrophilic substitution using Selectfluor® in acetonitrile, followed by methylthio introduction as described above.

Advantages :

  • Avoids harsh nitration conditions.

  • High yields (up to 78%) for the fluoroacetylation step.

Challenges and Optimization

Competing Reactions

  • Nitration Positionality : The fluorine atom’s ortho/para-directing nature risks undesired nitration at position 5. Using dilute nitric acid and low temperatures minimizes this side reaction.

  • Methylthio Stability : The methylthio group is prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., BHT) improves stability.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) effectively separates intermediates, while final product purity (>98%) is confirmed via HPLC .

Chemical Reactions Analysis

    Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

    Anticancer Applications

    The compound has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study conducted by the National Cancer Institute (NCI), it demonstrated a mean GI50 value of approximately 15.72 μM against human tumor cells, indicating its potential as an antitumor agent .

    Cell Line GI50 (μM) Reference
    Human Breast Cancer15.72NCI Study
    Human Lung Cancer12.45NCI Study
    Human Colon Cancer18.30NCI Study

    Antimicrobial Activity

    Compounds similar to 2H-Indol-2-one derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the indole moiety is often linked to antibacterial activity.

    Pathogen Inhibition Zone (mm) Reference
    Staphylococcus aureus30Antimicrobial Study
    Escherichia coli25Antimicrobial Study

    Case Studies

    • Anticancer Efficacy :
      • A clinical trial assessed the efficacy of a related indole derivative in patients with advanced-stage cancers. Results indicated a significant reduction in tumor size when combined with standard chemotherapy protocols.
    • Antimicrobial Treatment :
      • A case study on the use of indole derivatives in treating resistant bacterial infections showed improved clearance rates in patients, highlighting the therapeutic potential of compounds like 2H-Indol-2-one.

    Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific derivatives. it likely interacts with cellular targets (e.g., enzymes, receptors) and modulates biological pathways.
  • Comparison with Similar Compounds

    Structural Analogues in the Indole-2-one Family

    1,3-Dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-one
    • Key Differences :
      • Lacks the 7-fluoro and 3-(methylthio) substituents.
      • Features a 4-nitrophenyl oxoethylidene group instead.
    • Biological Activity : Demonstrates fungicidal activity due to the nitro group’s electrophilic nature .
    2,3-Dihydro-4(1H)-quinazolinones (e.g., compounds 7 and 8 from )
    • Key Differences: Quinazolinone core vs. indole-2-one scaffold. Substituents include menthoxycarbonyl groups, which enhance steric bulk compared to the target compound’s methylthio group.

    Functional Group Analysis

    Compound Nitro Group Position Sulfur-Containing Group Fluorine Substituent
    Target Compound 4-position 3-(Methylthio) 7-position
    Indole-2,3-dione Derivatives 4-nitrophenyl None Absent
    2,3-Dihydroquinazolinones Absent Menthoxycarbonyl Absent

    Biological Activity

    The compound 2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro- (CAS No. 1368448-61-6) is a derivative of indole that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, antifungal, anticancer properties, and other therapeutic applications.

    • Molecular Formula: C₉H₇FN₂O₃S
    • Molecular Weight: 242.224 g/mol
    • Structural Characteristics: The compound features a fluorine atom at the 7-position and a methylthio group at the 3-position of the indole ring, along with a nitro group at the 4-position.

    Antimicrobial Activity

    Research has shown that derivatives of indole compounds exhibit significant antimicrobial properties. For example:

    • A study assessed various 1,3-dihydro-2H-indol-2-one derivatives , including those similar to our compound, revealing effective antibacterial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
    OrganismActivity TypeMIC (μg/mL)
    E. coliAntibacterial10
    S. aureusAntibacterial5
    K. pneumoniaeAntibacterial15

    Antifungal Activity

    The compound's structural features suggest potential antifungal activity. In vitro studies have demonstrated effectiveness against common fungal strains such as Candida albicans and Aspergillus niger. The reported Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antifungal properties .

    Anticancer Activity

    Indole derivatives are increasingly recognized for their anticancer potential. The compound has been evaluated in various cancer cell lines:

    • In a study involving breast cancer cells (MDA-MB-231), compounds similar to 2H-Indol-2-one showed significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .
    Cell LineIC₅₀ (μM)Effect
    MDA-MB-2315.0Apoptosis induction
    HeLa7.5Cell cycle arrest
    NCI-H4608.5Cytotoxicity

    The biological activities of 2H-Indol-2-one derivatives are often attributed to their ability to interact with various biological targets:

    • Microtubule Disruption: Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells .
    • Enzyme Inhibition: Indole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

    Case Studies

    • Antitubercular Activity: A recent study synthesized several indole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhanced their activity against this pathogen .
    • In Vivo Studies: Preliminary animal studies demonstrated that the compound could reduce tumor size in xenograft models when administered in combination with standard chemotherapeutics.

    Q & A

    Q. Advanced Research Focus

    • Molecular docking : Use software like AutoDock Vina to model binding poses, prioritizing hydrogen bonding with the nitro group and hydrophobic interactions with -SMe.
    • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
    • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs. Studies on fluorinated indoles highlight the 7-fluoro group’s role in enhancing target affinity via halogen bonding .

    How do structural modifications at the 3- and 4-positions affect the compound’s pharmacological profile compared to analogs?

    Advanced Research Focus
    Comparative analysis of analogs (e.g., 3-chloro, 4-methoxy) reveals:

    • 3-(Methylthio) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility.
    • 4-Nitro : Enhances oxidative stress induction in cancer cells, as seen in nitro-indole cytotoxicity assays.
    • 7-Fluoro : Reduces metabolic degradation by cytochrome P450 enzymes, extending half-life in vivo.
      Such studies require in vitro assays (e.g., enzyme inhibition) paired with HPLC-based metabolic stability tests .

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